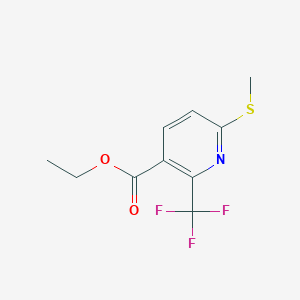

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate

Description

Properties

CAS No. |

261635-84-1 |

|---|---|

Molecular Formula |

C10H10F3NO2S |

Molecular Weight |

265.25 g/mol |

IUPAC Name |

ethyl 6-methylsulfanyl-2-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H10F3NO2S/c1-3-16-9(15)6-4-5-7(17-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3 |

InChI Key |

VXJXIQSTJJDVEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)SC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.

Substitution Reaction: The 6-chloronicotinic acid undergoes a substitution reaction with sodium methylthiolate to introduce the methylthio group.

Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

Esterification: Finally, the product is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced products.

Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced nicotinate derivatives.

Substitution: Substituted nicotinates with different functional groups.

Scientific Research Applications

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Findings:

Substituent Effects on Reactivity and Solubility :

- Methylthio (-SCH₃) vs. Chloro (-Cl) : The methylthio group in the target compound likely enhances lipophilicity compared to the chloro analog, which may improve membrane permeability in drug candidates. Chloro substituents, however, are more reactive in Suzuki-Miyaura cross-coupling reactions .

- Trifluoromethyl (-CF₃) Position : Moving the -CF₃ group from position 2 (target compound) to position 4 or 6 (as in other analogs) alters electronic effects on the pyridine ring, influencing binding affinity in enzyme inhibition studies .

Functional Group Diversity: Cyano (-CN) and Bromo (-Br): These groups introduce sites for further derivatization. For example, the cyano group in Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate can be reduced to an amine for peptide coupling , while bromo substituents facilitate nucleophilic aromatic substitution .

Steric and Electronic Considerations :

- Bulky groups like the p-tolyl moiety in Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate may hinder crystallization, complicating purification but offering unique steric effects in catalysis .

Applications in Drug Discovery :

- The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its metabolic stability and electron-withdrawing properties. The target compound’s methylthio group could make it a candidate for protease inhibitors or kinase modulators .

Biological Activity

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a trifluoromethyl group and a methylthio substituent on the nicotinic acid scaffold. This structural configuration is believed to enhance its biological activity.

Biological Activity

The biological activities of this compound have been investigated across various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties against a range of pathogens:

- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungi : Demonstrates antifungal activity against Candida albicans and Cryptococcus neoformans.

Table 1 summarizes the antimicrobial activity observed in various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 8 µg/mL | |

| Cryptococcus neoformans | 4 µg/mL |

2. Anticancer Activity

This compound has shown promising results in anticancer studies. Its mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, with an observed IC50 value of 15 µM against MCF-7 cell lines, indicating strong cytotoxic effects against cancer cells while sparing normal cells .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better interaction with enzyme active sites.

- Receptor Modulation : It may act as an allosteric modulator for certain receptors involved in inflammation and cancer progression.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low acute toxicity. However, chronic toxicity studies are necessary to fully understand its safety profile for potential therapeutic use .

Current Research Directions

Ongoing research focuses on:

- Derivatives Development : Synthesizing new derivatives to enhance efficacy and reduce toxicity.

- Clinical Trials : Investigating the compound's effectiveness in clinical settings for treating infections and cancers.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.